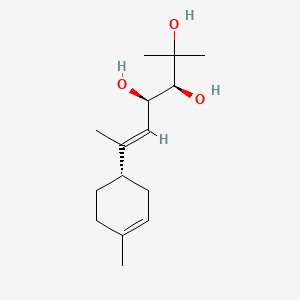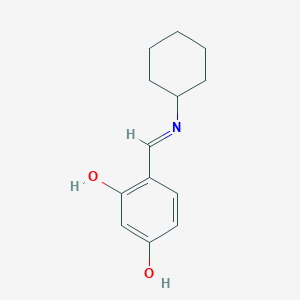![molecular formula C16H16N4O2 B611956 6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one CAS No. 2229039-45-4](/img/structure/B611956.png)
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
Vue d'ensemble
Description
The compound “6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one” is also known by the synonym ZL0420 . It has a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name of the compound is 6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 100 Ų . The compound is a solid at room temperature .Applications De Recherche Scientifique
BRD4 Inhibition
ZL0420 is a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal domain (BET) proteins family . It has been found to be more potent and selective than known inhibitors (+)-JQ1 and RVX-208 .
Regulation of Cellular Epigenetics
The BET family, to which BRD4 belongs, is considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .
Innate Immune Response
ZL0420 is capable of significantly blocking the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Grob in human small airway epithelial cells (hSAECs) .
Airway Infection Treatment
ZL0420 has demonstrated potent efficacy in reducing airway inflammation in a mouse model with low toxicity . It almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .
Potential Therapeutic for Viral-induced Airway Inflammation
ZL0420 and another BRD4 inhibitor, ZL0454, have shown potential therapeutic potential for viral-induced airway inflammation .
Neutrophil Infiltration Inhibition
ZL0420 inhibits neutrophil infiltration around small- and medium-sized airways . This could be beneficial in conditions where neutrophil infiltration contributes to disease pathology.
Reduction of Cytokine Expression in Lung Tissue
When administered at a dose of 10 mg/kg, ZL0420 reduces cytokine expression in lung tissue in a poly (I:C)-induced mouse model of acute airway inflammation .
Potential Use in Pulmonary Diseases
Given its effects on airway inflammation and immune response, ZL0420 may have potential applications in the treatment of various pulmonary diseases .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
ZL0420, also known as “6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one” or “(E/Z)-ZL0420”, is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .
Mode of Action
ZL0420 interacts with the bromodomains of BRD4, displaying nanomolar binding affinities for BDs of BRD4 protein . It has IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . Molecular docking revealed their classical binding modes with the critical interactions identified between the ligand and the target protein .
Biochemical Pathways
ZL0420 significantly blocks the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in human small airway epithelial cells (hSAECs) . This indicates that ZL0420 affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.
Pharmacokinetics
It’s known that zl0420 is a potent and selective inhibitor, suggesting that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .
Result of Action
ZL0420 has demonstrated potent efficacy in reducing airway inflammation in a mouse model . It almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration . This suggests that ZL0420 has a significant impact on the cellular level, particularly in the context of immune response and inflammation.
Action Environment
Given its demonstrated efficacy in both in vitro and in vivo models , it can be inferred that ZL0420 is likely to maintain its activity under physiological conditions.
Propriétés
IUPAC Name |
6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQADUROYWADA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)



![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)
![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)
